2-(3-Formyl-4-hydroxyphenyl)acetic acid

Description

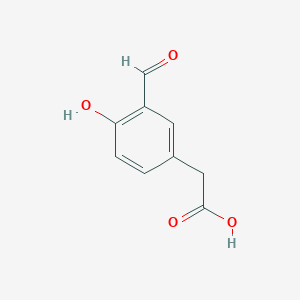

2-(3-Formyl-4-hydroxyphenyl)acetic acid (C₉H₈O₄, molecular weight: 180.16 g/mol) is a substituted phenylacetic acid derivative featuring a formyl (-CHO) group at the 3-position and a hydroxyl (-OH) group at the 4-position of the aromatic ring. The compound is structurally characterized by its electron-withdrawing formyl group and hydrogen-bonding hydroxyl group, which influence its chemical reactivity, acidity, and intermolecular interactions.

Properties

IUPAC Name |

2-(3-formyl-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-5-7-3-6(4-9(12)13)1-2-8(7)11/h1-3,5,11H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQGIFDPNSEZBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(3-Formyl-4-hydroxyphenyl)acetic acid has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-Formyl-4-hydroxyphenyl)acetic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(3-formyl-4-hydroxyphenyl)acetic acid, highlighting differences in substituents, physical properties, and applications:

Structural and Electronic Differences

- Substituent Effects :

- Electron-Withdrawing Groups (Br, Cl, CHO) : Increase acidity of the acetic acid moiety and distort bond angles (e.g., C—C—C angles in bromo analog: 118.2°–121.5° ).

- Electron-Donating Groups (OCH₃, CH₃) : Reduce acidity and enhance resonance stabilization. Methoxy groups in 2-(3-bromo-4-methoxyphenyl)acetic acid are nearly coplanar with the aromatic ring, while the acetic acid group is tilted at 78.15° .

- Hydrogen Bonding :

Physicochemical Properties

Biological Activity

2-(3-Formyl-4-hydroxyphenyl)acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic structure with both formyl and hydroxy groups, which are essential for its reactivity and interaction with biological targets. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator for several enzymes, influencing pathways such as apoptosis and inflammation.

- Antioxidant Activity : Its phenolic structure contributes to free radical scavenging, providing potential protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. Results indicate that it can effectively scavenge free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of this compound. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli. This suggests a mechanism that could be beneficial in treating chronic inflammatory diseases.

Case Studies

- Cancer Cell Line Studies : In a study involving human hepatocellular carcinoma (HepG2) cells, treatment with this compound resulted in reduced cell viability and induced apoptosis, as evidenced by increased caspase activity and PARP cleavage.

- Neuroprotection : Research has explored the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Administration of the compound showed a reduction in amyloid plaque formation in transgenic mice models for Alzheimer’s disease.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Formyl and hydroxy groups on phenyl ring | Antimicrobial, antioxidant, anti-inflammatory |

| 4-Hydroxyphenylacetic acid | Lacks formyl group | Limited biological activity |

| Indole-3-acetic acid | Plant hormone | Primarily involved in plant growth |

Preparation Methods

Key Steps and Conditions:

-

Reagents : HMTA, trifluoroacetic acid (TFA), methanesulfonic acid (MSA), or polyphosphoric acid (PPA).

-

Mechanism :

Experimental Data:

Advantages : High regioselectivity, scalable for industrial use.

Challenges : Requires careful control of acid strength to avoid over-formylation or tar formation.

Directed Ortho Metalation (DoM): Lithiation-Formylation

The DoM strategy utilizes strong bases to deprotonate the ortho position of 4-hydroxyphenylacetic acid derivatives, followed by formylation with N,N-dimethylformamide (DMF).

Key Steps and Conditions:

Experimental Data:

Advantages : Precise control over substitution pattern.

Challenges : Requires inert conditions and protection/deprotection steps, increasing complexity.

Multi-Step Protection/Deprotection Strategies

Industrial routes often involve protecting the hydroxyl group prior to formylation to enhance regioselectivity and yield.

Example Protocol:

-

Protection : React 4-hydroxyphenylacetic acid with benzyl bromide in dimethylformamide (DMF) using K₂CO₃.

-

Formylation : Apply Duff reaction conditions (HMTA + MSA).

-

Deprotection : Hydrogenate the benzyl ether using Pd/C.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | Benzyl bromide, K₂CO₃, DMF | 85 |

| Formylation | HMTA, MSA, 80°C, 24h | 72 |

| Deprotection | H₂, Pd/C, ethanol | 90 |

Overall Yield : ~55% (calculated from stepwise yields).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Purity Challenges |

|---|---|---|---|---|

| Duff Reaction | 70–91 | High | Moderate | Tar formation |

| DoM | ~48 | Low | High | Moisture sensitivity |

| Protection Route | ~55 | Moderate | Low | Multi-step optimization |

Emerging Techniques and Optimization

Recent patents highlight innovations such as:

Q & A

Q. What are the standard synthetic routes for 2-(3-formyl-4-hydroxyphenyl)acetic acid, and how can regioselectivity be ensured during formylation?

The synthesis of arylacetic acid derivatives typically involves electrophilic substitution. For introducing the formyl group at the 3-position of a 4-hydroxyphenylacetic acid precursor, Vilsmeier-Haack formylation (using POCl₃ and DMF) is a common method . Regioselectivity is influenced by the directing effects of existing substituents: the hydroxyl group at position 4 activates the ring for electrophilic attack, while steric and electronic factors from adjacent groups guide formylation to position 2. Reaction optimization (e.g., temperature control at 0–5°C, solvent polarity) can minimize side products like over-oxidation or di-substitution . Post-synthesis, TLC and HPLC (C18 column, acetonitrile/water mobile phase) are used to verify purity (>95%) .

Q. How is the structure of this compound validated, and what analytical techniques are critical?

Structural validation combines spectroscopic and crystallographic methods:

- NMR : ¹H NMR (DMSO-d₆) reveals the formyl proton as a singlet near δ 9.8–10.2 ppm, while the hydroxyl proton appears as a broad peak at δ 10.5–11.0 ppm. The acetic acid moiety shows a characteristic triplet for CH₂ at δ 3.5–3.7 ppm and a carboxylic proton at δ 12.0–12.5 ppm .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) are typical for arylacetic acids. Hydrogen-bonded dimers (O—H⋯O, R₂²(8) motif) are common, with dihedral angles between the phenyl ring and acetic acid group around 75–80° .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic solvents?

The compound exhibits limited solubility in water due to its aromatic and carboxylic acid groups but dissolves in polar aprotic solvents (DMSO, DMF) or alkaline aqueous solutions (pH > 8). Stability studies show degradation under prolonged light exposure (λ < 400 nm) or acidic conditions (pH < 3), leading to formyl group hydrolysis. Storage recommendations:

- Solid state : Sealed containers at 4°C under inert gas (N₂/Ar) .

- Solution : Prepare fresh in DMSO (10 mM stock) and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and intermolecular interactions of this compound in enzyme-binding studies?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic properties:

- The formyl group acts as an electrophilic site, with a high Fukui index (f⁻) at the carbonyl carbon, suggesting reactivity toward nucleophilic residues (e.g., lysine, cysteine) in enzymes .

- Molecular docking (AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or tyrosinase, with hydrogen bonds between the hydroxyl group and active-site residues (e.g., Arg120 in COX-2) .

Q. What challenges arise in crystallizing this compound, and how can lattice packing anomalies be resolved?

Crystallization challenges include:

- Polymorphism : Multiple hydrogen-bonding modes (e.g., dimeric vs. chain motifs) lead to different crystal forms. Slow evaporation from ethanol/water (1:1) at 25°C promotes dimer formation .

- Disorder in the formyl group : High-resolution data (Mo Kα radiation, λ = 0.71073 Å) and SHELXL refinement with anisotropic displacement parameters resolve rotational disorder .

Q. How do electronic effects of substituents influence the compound’s spectroscopic and catalytic properties?

The electron-withdrawing formyl group reduces electron density on the phenyl ring, shifting UV-Vis absorption maxima to 270–290 nm (π→π* transitions). IR spectroscopy shows a carbonyl stretch at 1680–1700 cm⁻¹ for the formyl group and 1720–1740 cm⁻¹ for the carboxylic acid. In catalysis, the compound acts as a ligand in metal-organic frameworks (MOFs), where the hydroxyl and carboxylate groups coordinate to Cu²⁺ or Fe³⁺, enhancing catalytic activity in oxidation reactions .

Methodological Considerations for Data Interpretation

Q. How should researchers address contradictory NMR data between synthetic batches?

Batch variations in NMR signals (e.g., shifting formyl proton peaks) may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.